molecular formula C10H8FN3O B1486765 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol CAS No. 1701837-38-8

6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol

Cat. No. B1486765
CAS RN: 1701837-38-8
M. Wt: 205.19 g/mol
InChI Key: DFCVBMNPEHTQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol consists of a pyrimidine ring fused with a fluoropyridine moiety. The fluorine substitution imparts unique properties to the compound, affecting its reactivity and biological activity .

Scientific Research Applications

Synthesis of Fluoropyrimidines

Research has delved into the synthesis of fluoropyrimidines, highlighting the creation of 2-Fluoropyrimidine derivatives through diazotization of corresponding aminopyrimidines. This process demonstrates the compound's utility in generating fluoropyrimidines, which react significantly faster than other halogenopyrimidines, making them valuable in chemical synthesis and reactions (Brown & Waring, 1974).

Discovery and Preclinical Evaluation of Nonpeptide Antagonists

The compound has contributed to the discovery and preclinical evaluation of nonpeptide αvβ3 antagonists. These antagonists show potent and selective inhibition of the αvβ3 receptor, indicating the compound's importance in the development of treatments for osteoporosis. The research showcases the synthesis of related compounds with excellent in vitro profiles and significant pharmacokinetics, marking a step forward in clinical development for osteoporosis treatment (Coleman et al., 2004).

Nucleoside Analogues and Structural Analyses

The structural analysis of nucleoside analogues, including those incorporating fluoropyrimidine structures, has been explored. These studies help understand the molecular configuration and potential biological activities of such compounds, laying the groundwork for their application in medicinal chemistry and drug development (Sun, Lo, & McLaughlin, 2006).

Hydrogen-Deuterium Exchange Studies

Investigations into the hydrogen-deuterium exchange in 5-fluoropyrimidinones under base catalysis conditions reveal insights into the reactivity and stability of these compounds. Such studies are crucial for understanding the chemical behavior of fluoropyrimidines in various conditions, impacting their use in chemical synthesis and pharmaceutical applications (Kheifets, Gindin, & Moskvin, 2004).

properties

IUPAC Name

4-(5-fluoropyridin-3-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c1-6-13-9(3-10(15)14-6)7-2-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCVBMNPEHTQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol
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6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol
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6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 5
6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 6
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6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol

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